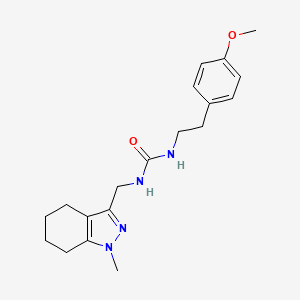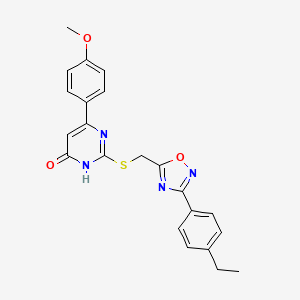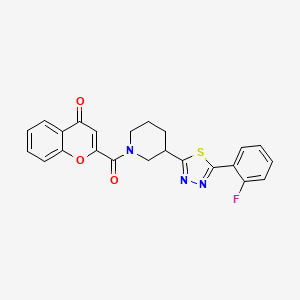
2,5-dichloro-N-(1,5,6-trimethyl-4-benzimidazolyl)benzenesulfonamide
Vue d'ensemble
Description
2,5-dichloro-N-(1,5,6-trimethyl-4-benzimidazolyl)benzenesulfonamide is a chemical compound with the formula C16H15Cl2N3O2S . It is a sulfonamide , which is a class of organic compounds containing a sulfonamide functional group .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C16H15Cl2N3O2S/c1- 9- 6- 13- 16 (19- 8- 21 (13) 3) 15 (10 (9) 2) 20- 24 (22,23) 14- 7- 11 (17) 4- 5- 12 (14) 18/h4- 8,20H,1- 3H3 . This indicates that the molecule contains carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . Physical And Chemical Properties Analysis
The molecular formula of this compound is C16H15Cl2N3O2S . It has an average mass of 384.282 Da and a mono-isotopic mass of 383.026215 Da .Applications De Recherche Scientifique
Synthesis and Characterization
Recent studies have focused on the synthesis and characterization of benzenesulfonamide derivatives, including compounds with structural similarities to 2,5-dichloro-N-(1,5,6-trimethyl-4-benzimidazolyl)benzenesulfonamide. These compounds are synthesized through various chemical reactions, aiming to explore their potential applications in medicinal chemistry and material science. For instance, novel benzenesulfonamide derivatives bearing benzimidazole moieties have been designed and synthesized as inhibitors of carbonic anhydrases, demonstrating the versatility of these compounds in biochemical research (Zubrienė et al., 2014).
Antimicrobial and Antitumor Activities
Compounds related to this compound have shown promising antimicrobial and antitumor activities. Research on novel benzenesulfonamide derivatives has revealed their potential in combating microbial infections and various forms of cancer. For example, a study on the synthesis and in vitro antitumor activity of novel benzenesulfonamide derivatives highlighted their significant efficacy against non-small cell lung cancer and melanoma cell lines, showcasing the therapeutic potential of these compounds in oncology (Sławiński & Brzozowski, 2006).
Enzyme Inhibition
Benzenesulfonamide derivatives, including those structurally related to this compound, have been studied for their enzyme inhibitory properties. These compounds have been found to inhibit carbonic anhydrases, which are enzymes involved in various physiological processes. The inhibition of these enzymes suggests potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness, as well as in the development of diuretics (Zubrienė et al., 2014).
Environmental and Analytical Chemistry
Benzenesulfonamide derivatives are also of interest in environmental and analytical chemistry for the detection and analysis of pollutants. A study on the occurrence of benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter samples highlighted the importance of these compounds in assessing human exposure to environmental contaminants. This research underscores the role of benzenesulfonamide derivatives in environmental monitoring and public health (Maceira, Marcé, & Borrull, 2018).
Propriétés
IUPAC Name |
2,5-dichloro-N-(1,5,6-trimethylbenzimidazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2S/c1-9-6-13-16(19-8-21(13)3)15(10(9)2)20-24(22,23)14-7-11(17)4-5-12(14)18/h4-8,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDRAHRSWLZRPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)N=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide](/img/structure/B2737402.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2737405.png)


![3-(6-Chloropyrazin-2-yl)-1-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2737409.png)
![[1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2737410.png)
![3-Methyl-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]butanamide](/img/structure/B2737414.png)
![N-(2,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2737416.png)
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2737417.png)
![2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2737418.png)
![6-benzylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2737419.png)
![2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2737421.png)